

Spectroscopic Analysis of Diphenylmethane: A Technical Guide

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Compound of Interest

Compound Name: Diphenylmethane

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This technical guide provides an in-depth overview of the key spectroscopic data for **diphenylmethane** (C₁₃H₁₂), a fundamental aromatic hydrocarbon building block. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **diphenylmethane**, both ¹H and ¹³C NMR spectra provide distinct and complementary information.

¹H NMR Spectral Data

The proton NMR spectrum of **diphenylmethane** is characterized by signals in the aromatic and aliphatic regions, corresponding to the phenyl and methylene protons, respectively.

Table 1: ¹H NMR Data for **Diphenylmethane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.27	t, J = 8.0 Hz	4H	meta-H of phenyl rings
~7.19	m	6H	ortho- & para-H of phenyl rings
~3.97	s	2H	CH ₂ (methylene bridge)

Note: Data acquired in CDCl₃ at 500 MHz. Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm).[1]

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the different carbon environments within the **diphenylmethane** molecule.

Table 2: ¹³C NMR Data for **Diphenylmethane**

Chemical Shift (δ) ppm	Assignment
~141.3	C (quaternary, ipso)
~129.1	CH (ortho)
~128.6	CH (meta)
~126.2	CH (para)
~42.1	CH ₂ (methylene bridge)

Note: Data acquired in CDCl₃ at 125 MHz. Chemical shifts are referenced to the solvent peak (CDCl₃, $\delta = 77.2$ ppm).[1]

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of **diphenylmethane** is as follows:

- **Sample Preparation:** A few milligrams of **diphenylmethane** are dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.
- **Instrumentation:** Spectra are typically recorded on a 500 MHz NMR spectrometer for ^1H NMR and a 125 MHz spectrometer for ^{13}C NMR.[1]
- **Data Acquisition:**
 - For ^1H NMR, a standard pulse program is used. All peaks should be integrated, and the spectral window should typically cover from -1 ppm to 9 ppm.[3]
 - For ^{13}C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. The spectral window is generally set from -10 ppm to 180 ppm.[3]
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

IR Spectral Data

The IR spectrum of **diphenylmethane** shows characteristic absorptions for C-H bonds in aromatic and aliphatic systems, as well as C=C bonds in the aromatic rings.

Table 3: Key IR Absorption Bands for **Diphenylmethane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 3000	Medium	Aliphatic C-H stretch (CH ₂)
1600, 1495, 1450	Strong	Aromatic C=C ring stretching
700 - 800	Strong	C-H out-of-plane bending (monosubstituted benzene)

Note: Data is typically acquired from a neat sample or as a solution in a suitable solvent like CCl₄ or CS₂.^[4]

Experimental Protocol: IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum of **diphenylmethane** is as follows:

- Sample Preparation:
 - Neat Liquid: As **diphenylmethane** is a liquid at room temperature, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solution: A dilute solution of **diphenylmethane** in a solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride or carbon disulfide) can be prepared and placed in a liquid sample cell.^[4]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the salt plates (and solvent, if used) is first collected. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.^[5] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.^[5]
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Baseline correction may be applied if necessary.^[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **diphenylmethane** shows a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **Diphenylmethane** (EI-MS)

m/z	Relative Intensity (%)	Proposed Fragment Ion
168	100	$[C_{13}H_{12}]^+$ (Molecular Ion)
167	86.6	$[C_{13}H_{11}]^+$ (Loss of H)
165	28.5	$[C_{13}H_9]^+$ (Loss of H ₂)
152	16.7	$[C_{12}H_8]^+$ (Fluorenyl cation precursor)
91	16.7	$[C_7H_7]^+$ (Tropylium ion)

Note: Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) at 70 eV.[\[6\]](#)[\[7\]](#)

Experimental Protocol: Mass Spectrometry (GC-MS)

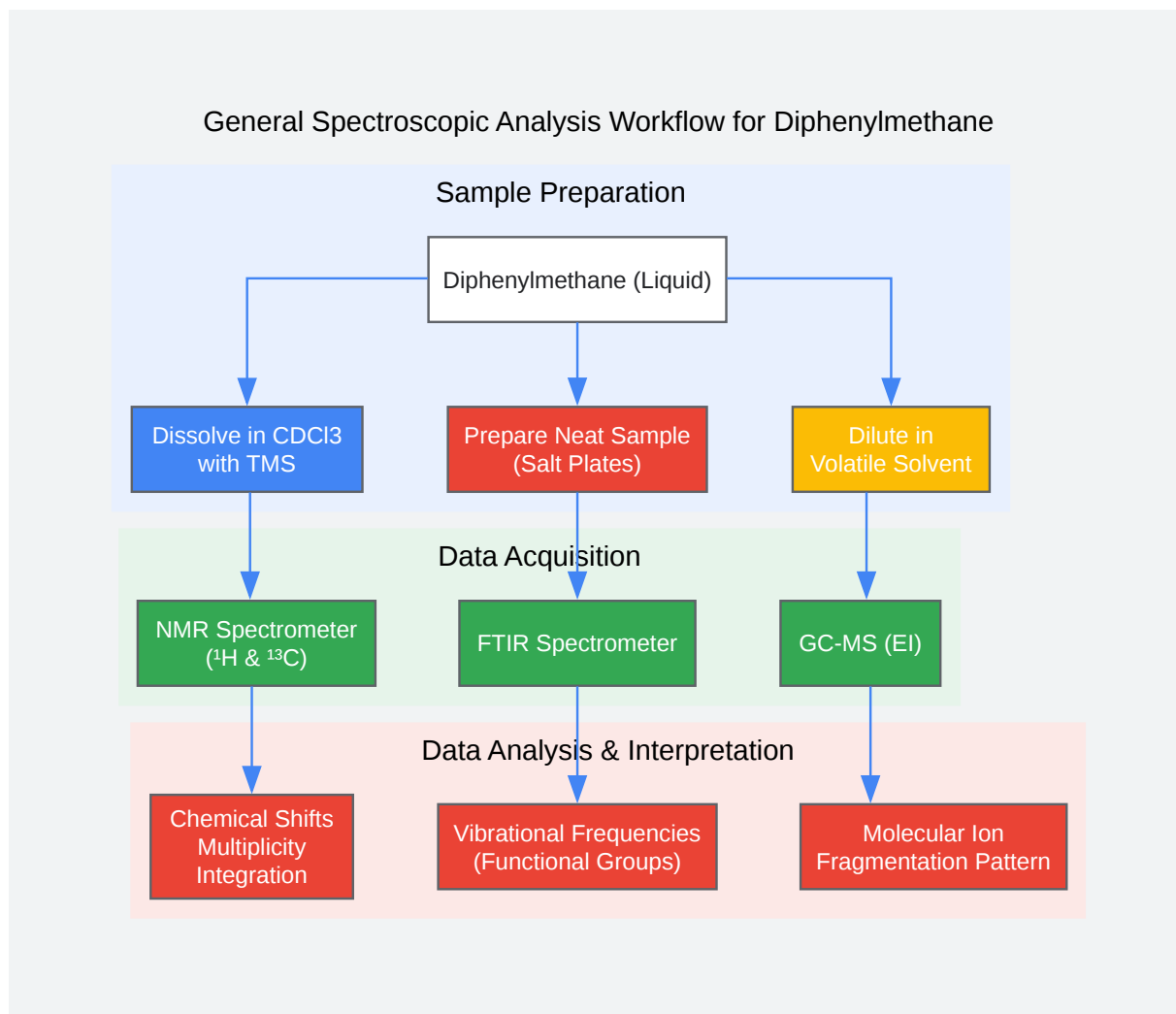
A general protocol for obtaining an EI mass spectrum of **diphenylmethane** using GC-MS is as follows:

- **Sample Preparation:** A dilute solution of **diphenylmethane** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).[\[5\]](#)
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source is used.
- **Gas Chromatography (GC) Conditions:**

- Injection: 1 μL of the sample solution is injected into the GC inlet, which is heated to ensure volatilization (e.g., 250-280°C).[5]
- Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate.[5]
- Column: A non-polar capillary column is typically employed.[5]
- Oven Program: The oven temperature is ramped to ensure separation of components and elution of the compound of interest.[5]
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.[5]
 - Mass Analyzer: The mass analyzer (e.g., a quadrupole) scans a mass range appropriate for the compound (e.g., m/z 40-500).[5]
- Data Acquisition and Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **diphenylmethane**. The mass spectrum for that peak is then extracted to identify the molecular ion and major fragment ions.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **diphenylmethane**.



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Caption: Workflow for Spectroscopic Analysis of **Diphenylmethane**.

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